N-cyclopentyl-4-ethoxycyclohexan-1-amine
Description
N-cyclopentyl-4-ethoxycyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with an ethoxy group at the 4-position and a cyclopentyl group attached to the amine nitrogen. Its structure combines a polar ether (ethoxy) moiety with a bulky aliphatic (cyclopentyl) substituent, which influences its physicochemical and biological properties. Synthesis methods for analogous compounds often involve transaminase catalysis or multi-step organic reactions, followed by characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Properties
CAS No. |
920280-51-9 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-cyclopentyl-4-ethoxycyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-2-15-13-9-7-12(8-10-13)14-11-5-3-4-6-11/h11-14H,2-10H2,1H3 |
InChI Key |
OYOBUIVGGAQCNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(CC1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-ethoxycyclohexan-1-amine typically involves the reaction of cyclopentylamine with 4-ethoxycyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-ethoxycyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy or cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-cyclopentyl-4-ethoxycyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-ethoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on the Cyclohexane Ring
The 4-ethoxy group in the target compound distinguishes it from analogs with non-ether substituents:
- 4-Ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine (CAS 1132763-75-7): Replacing ethoxy with ethyl reduces polarity, likely decreasing solubility in polar solvents. This compound is restricted to laboratory research, as noted in its safety data sheet .
- 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine : The piperazinyl group introduces basicity and hydrogen-bonding capability, which may enhance interactions with biological targets .
Amine Substituent Variations
The cyclopentyl group on the amine nitrogen contrasts with other N-substituents:
- N-(Thiophen-2-ylmethyl) : The aromatic thiophene moiety enables π-π stacking interactions, which are absent in the aliphatic cyclopentyl group. This could influence binding affinity in receptor studies .
- N-Isopropyl or N-(Dimethoxyphenylethyl) : Branched alkyl groups (e.g., isopropyl) reduce steric bulk compared to cyclopentyl, while aryl groups (e.g., dimethoxyphenyl) enhance aromatic interactions and solubility via methoxy groups .
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